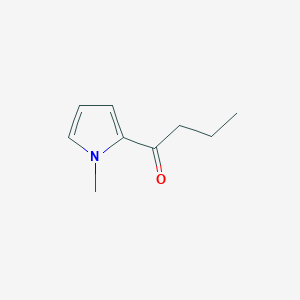

1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one

Description

Pyrrole (B145914) Core in Organic Synthesis: Structural and Synthetic Significance

The pyrrole ring is a fundamental five-membered aromatic heterocycle with the chemical formula C₄H₅N. cdnsciencepub.com Its structure is a planar ring containing four carbon atoms and one nitrogen atom, which contributes its lone pair of electrons to the π-system, creating an electron-rich aromatic system. cdnsciencepub.com This electron richness makes the pyrrole core highly reactive toward electrophilic substitution reactions, significantly more so than benzene (B151609). masterorganicchemistry.com

First isolated from coal tar in 1834, the pyrrole nucleus is a ubiquitous scaffold in a vast array of biologically significant molecules. researchgate.net It is the core structural component of porphyrins, which are complex macrocycles found in heme (the oxygen-carrying component of hemoglobin) and chlorophyll (B73375) (the primary pigment in photosynthesis). nih.gov

In modern chemistry, pyrrole and its derivatives are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govcdnsciencepub.com Many approved drugs incorporate the pyrrole motif, including the cholesterol-lowering medication atorvastatin (B1662188) and the nonsteroidal anti-inflammatory drug (NSAID) ketorolac. masterorganicchemistry.comcdnsciencepub.com The versatility of the pyrrole ring allows for extensive functionalization, making it a privileged structure in medicinal chemistry and materials science, with applications in organic light-emitting diodes (OLEDs) and conductive polymers. cdnsciencepub.com Classic synthetic routes to the pyrrole core include the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses, which remain widely used methods for constructing this important heterocycle. masterorganicchemistry.com

Overview of Butanone Derivatives in Advanced Organic Chemistry

Butanone, commonly known as methyl ethyl ketone (MEK), is a simple four-carbon ketone with the formula CH₃C(O)CH₂CH₃. sigmaaldrich.com It is a colorless liquid with a characteristic sharp, sweet odor and is widely produced on an industrial scale for use as a solvent. sigmaaldrich.comcymitquimica.com Its ability to dissolve a wide range of materials, including resins, gums, and coatings, makes it highly valuable in various manufacturing processes. cymitquimica.com

In the context of advanced organic chemistry, butanone derivatives are molecules that contain the butanoyl functional group [C(O)CH₂CH₃] attached to a larger molecular framework. The defining feature of these derivatives is the carbonyl group (C=O), which serves as a primary site of chemical reactivity. organic-chemistry.org This functional group allows butanone derivatives to participate in a wide array of organic reactions.

Butanone itself is a precursor for the synthesis of other chemicals, such as methyl ethyl ketone peroxide, which is used as a catalyst in polymerization reactions like the crosslinking of polyester (B1180765) resins. sigmaaldrich.com Furthermore, derivatives of butanone are found in pharmacologically active compounds. For example, the NSAID nabumetone (B1676900) contains a butanone structural element within its larger chemical structure. chemsrc.com The presence of the butanoyl group in a molecule like 1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one introduces the characteristic reactivity of a ketone, providing a handle for further synthetic transformations.

Significance of N-Methylated Pyrrole Derivatives as Synthetic Intermediates

N-methylated pyrrole derivatives are a class of compounds where a methyl group is attached to the nitrogen atom of the pyrrole ring. acs.org The parent compound of this class, N-methylpyrrole, is a colorless liquid that serves as a key starting material in many synthetic pathways. bldpharm.comacs.org The methylation of the pyrrole nitrogen has significant chemical implications. It removes the acidic N-H proton, thereby preventing reactions at the nitrogen atom and altering the electronic properties of the ring. masterorganicchemistry.com

This modification makes N-methylated pyrroles crucial intermediates in the fine chemical and pharmaceutical industries. acs.org By blocking the nitrogen position, chemists can direct other electrophilic substitution reactions, such as acylation or halogenation, to the carbon atoms of the pyrrole ring with greater control and predictability. nih.govcdnsciencepub.com Electrophilic attack on N-methylpyrrole typically favors the C2 (alpha) position. cdnsciencepub.com

The synthesis of N-methylpyrrole itself is often achieved through the direct alkylation of pyrrole using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. acs.org More complex N-methylated pyrrole derivatives are used in the production of dyes, agrochemicals, and a variety of pharmaceutical agents. acs.org Their stability and defined reactivity make them reliable and versatile building blocks for constructing more complex molecular architectures.

Strategies for the Construction of the Pyrrole Ring System

The pyrrole ring is a fundamental heterocyclic motif, and numerous methods have been developed for its synthesis. orientjchem.org These classical named reactions remain cornerstones of heterocyclic chemistry, providing access to a wide array of pyrrole derivatives.

The Hantzsch pyrrole synthesis is a classic multi-component reaction that forms substituted pyrroles. wikipedia.org The reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net

The mechanism commences with the reaction between the amine and the β-ketoester to form an enamine intermediate. wikipedia.orgquimicaorganica.org This enamine then performs a nucleophilic attack on the α-haloketone. Following this, an intramolecular cyclization occurs via nucleophilic attack of the nitrogen atom, which, after dehydration, leads to the aromatic pyrrole ring. wikipedia.org While traditionally known, the Hantzsch synthesis has been revitalized through non-conventional methods, including the use of green solvents like water and organocatalysis, which can improve yields and expand the reaction's scope. thieme-connect.com

Table 1: Examples of Hantzsch Pyrrole Synthesis Variations

| β-Keto Component | α-Halo Ketone | Amine | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| β-ketoester | α-haloketone | Ammonia/Primary Amine | Typically thermal | Substituted pyrroles | wikipedia.org |

| Pentane-2,4-dione | Phenacyl bromides | Various primary amines | DABCO, Water | 5-(N-substituted pyrrol-2-yl) derivatives | thieme-connect.com |

The Knorr pyrrole synthesis is another fundamental method for preparing substituted pyrroles. wikipedia.org This reaction involves the condensation of an α-amino-ketone with a compound that has an electron-withdrawing group (such as a β-ketoester) alpha to a carbonyl group. wikipedia.org

A significant challenge is that α-amino-ketones are prone to self-condensation. Therefore, they are typically generated in situ, often from a ketone oxime via the Neber rearrangement. wikipedia.org The standard reaction conditions for the Knorr synthesis involve the use of zinc and acetic acid as catalysts, and the reaction can proceed at room temperature. wikipedia.org The mechanism begins with the condensation of the amine and ketone to form an imine, which tautomerizes to an enamine. This is followed by cyclization and the elimination of water to yield the pyrrole. wikipedia.org Catalytic versions of the Knorr synthesis have been developed using manganese catalysts, which proceed via a dehydrogenative coupling mechanism. organic-chemistry.org

Table 2: Key Features of the Knorr Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| α-amino-ketone | β-ketoester | Zinc, Acetic Acid | α-amino-ketone is prepared in situ | wikipedia.org |

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for synthesizing pyrroles. rgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. rgmcet.edu.inorganic-chemistry.orgalfa-chemistry.com This method is highly efficient, often providing pyrroles in yields exceeding 60%. rgmcet.edu.in

The reaction can be conducted under neutral or weakly acidic conditions. organic-chemistry.orgwenxuecity.com The addition of a weak acid, like acetic acid, can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) may lead to the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism was elucidated to proceed through the formation of a hemiaminal, followed by a second attack from the amine onto the other carbonyl group to form a dihydroxy-pyrrolidine intermediate, which then undergoes dehydration to form the aromatic pyrrole ring. wikipedia.org Numerous modifications have been developed to overcome the harsh conditions sometimes required, making it a more versatile and greener process. rgmcet.edu.in

Table 3: Catalysts and Conditions for Paal-Knorr Synthesis

| 1,4-Dicarbonyl Source | Amine Source | Catalyst/Conditions | Advantage | Reference |

|---|---|---|---|---|

| 1,4-diketone | Primary Amine/Ammonia | Acetic Acid | Simple, efficient | rgmcet.edu.in |

| 2,5-dimethoxytetrahydrofuran | Various amines | Iron(III) chloride, Water | Mild conditions, good yields | organic-chemistry.org |

The Barton-Zard reaction provides a route to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgsynarchive.com It was first reported in 1985 by Derek Barton and Samir Zard. wikipedia.org

The mechanism involves several steps:

Base-catalyzed deprotonation of the α-isocyanide.

A Michael-type addition of the resulting anion to the nitroalkene. wikipedia.org

A 5-endo-dig cyclization. wikipedia.org

Elimination of the nitro group. wikipedia.org

Tautomerization to the aromatic pyrrole. wikipedia.org

This reaction is versatile and has been used in the synthesis of complex structures like porphyrins and polypyrroles. wikipedia.org

Modern organic synthesis has introduced a variety of advanced methods for pyrrole construction, often featuring greater efficiency, atom economy, and functional group tolerance.

Metal-Catalyzed Synthesis: Transition metals like rhodium, zinc, copper, and manganese are used to catalyze the formation of pyrroles from various precursors. organic-chemistry.orgacs.orgorganic-chemistry.org For instance, zinc iodide (ZnI₂) and rhodium(II) salts can efficiently catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.orgacs.org This method is notable for its mild conditions and the cost-effectiveness of using zinc iodide compared to rhodium catalysts. organic-chemistry.org Other approaches include the manganese-catalyzed conversion of diols and amines into 2,5-unsubstituted pyrroles, which is highly selective and produces only water and hydrogen as byproducts. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are powerful tools that combine three or more reactants in a single operation to build complex molecules with high efficiency. orientjchem.orgbohrium.com Various MCRs have been developed for pyrrole synthesis, enabling the creation of molecular diversity from simple starting materials. bohrium.com For example, solid-phase synthesis of pyrroles has been achieved through an MCR involving a lysine-containing peptide, β-nitrostyrenes, and 1,3-dicarbonyl compounds, catalyzed by iron(III) chloride under microwave irradiation. acs.org Titanium-catalyzed [2+2+1] cycloaddition reactions involving alkynes and allenes also provide a novel route to highly substituted pyrroles. acs.org

Table 4: Overview of Modern Pyrrole Synthesis Strategies

| Strategy | Catalysts/Reagents | Precursors | Key Features | Reference(s) |

|---|---|---|---|---|

| Metal-Catalyzed | ZnI₂, Rh₂(O₂CC₃F₇)₄ | Dienyl azides | Mild, room temperature reaction | organic-chemistry.org, acs.org |

| Metal-Catalyzed | Manganese complex | Primary diols and amines | Atom economic, produces H₂ and H₂O as byproducts | organic-chemistry.org |

| Multicomponent | FeCl₃, Microwave | Peptides, β-nitrostyrenes, 1,3-dicarbonyls | Solid-phase synthesis, molecular diversity | acs.org |

Approaches for the Introduction of the Butan-1-one Moiety onto the Pyrrole Core

The introduction of an acyl group, such as the butan-1-one moiety, onto a pre-formed 1-methylpyrrole (B46729) ring is most commonly achieved via an electrophilic substitution reaction, specifically the Friedel-Crafts acylation. acs.orgnih.gov Pyrroles are electron-rich aromatic compounds that readily undergo electrophilic substitution, predominantly at the C2 position. nih.gov

The reaction for synthesizing this compound would involve reacting 1-methylpyrrole with a suitable butanoylating agent, such as butanoyl chloride or butanoic anhydride, in the presence of a catalyst.

Catalytic Systems:

Lewis Acids: Traditionally, more than a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃) is required. nih.gov However, catalytic amounts of metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) have been shown to be effective. acs.org

Organocatalysts: An alternative, metal-free approach involves using nucleophilic organocatalysts. The amidine base 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated to be an effective catalyst for the regioselective C2-acylation of pyrroles with high yields. acs.org

Supramolecular Catalysis: Innovative methods include using a self-assembled resorcinarene (B1253557) capsule as a "molecular flask." This capsule can promote the Friedel-Crafts benzoylation of N-methylpyrrole, demonstrating a confinement effect on the reaction's regiochemistry. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high yield and regioselectivity for the desired 2-acylpyrrole isomer over the 3-acylpyrrole. nih.gov

Table 5: Conditions for Friedel-Crafts Acylation of N-Substituted Pyrroles

| Pyrrole Substrate | Acylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkyl pyrroles | Benzoyl chloride | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | C2-Acyl pyrrole | acs.org |

| N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | AlCl₃, CH₂Cl₂ | Mixture of C2 and C3 isomers | nih.gov |

| N-methylpyrrole | Benzoyl chloride | Resorcinarene capsule C, CHCl₃ | Mixture of β and α isomers | nih.gov |

Direct Acylation and Friedel-Crafts Reactions on Pyrroles

The Friedel-Crafts acylation is a classic and direct method for the C-acylation of aromatic and heteroaromatic compounds, including pyrroles. The reaction of 1-methylpyrrole with an acylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a Lewis acid catalyst, typically leads to the formation of 2-acylpyrroles. nih.gov The high reactivity of the pyrrole ring often results in preferential acylation at the C-2 position.

However, traditional Lewis acids like aluminum chloride (AlCl₃) can sometimes lead to polymerization or the formation of undesired byproducts. nih.gov To circumvent these issues, milder and more sustainable approaches have been explored. For instance, metal-free Friedel-Crafts benzoylation of N-methylpyrrole has been successfully achieved within the confined space of a self-assembled resorcinarene capsule, which acts as an organocatalyst. nih.gov This method relies on the activation of the acyl chloride through hydrogen bonding with water molecules bridged within the capsule. nih.gov Another approach involves the use of N-acylbenzotriazoles as mild and regioselective C-acylating agents in the presence of titanium tetrachloride (TiCl₄), which has been shown to produce 2-acylpyrroles in good to excellent yields. nih.govresearchgate.net

Research has also focused on greener alternatives to traditional Lewis acids. Hexafluoro-2-propanol (HFIP) has been used to promote intramolecular Friedel-Crafts acylation by acting as a strong hydrogen bond donor to activate the C-Cl bond of the acyl chloride. nih.govorgsyn.org

Site-Selective Functionalization at the Pyrrole C-2 Position

Achieving site-selectivity, particularly at the C-2 position of the pyrrole ring, is crucial for the synthesis of specific isomers. The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C-2 position due to the greater stabilization of the cationic intermediate (Wheland intermediate). researchgate.net

Various strategies have been developed to enhance this inherent selectivity. The use of directing groups can effectively guide the acylation to a specific position. While not directly applied to this compound in the provided context, the principle of using a directing group is a well-established strategy in C-H functionalization.

For pyrroles, the nitrogen atom's substituent can influence the regioselectivity. The reaction of 1-methylpyrrole with N-acylbenzotriazoles in the presence of TiCl₄ demonstrates high regioselectivity for the C-2 position. nih.gov Similarly, the Friedel-Crafts benzoylation of N-methylpyrrole within a resorcinarene capsule also shows a confinement effect on the regiochemistry, favoring the C-2 product. nih.gov

Table 1: Comparison of Catalysts for Site-Selective C-2 Acylation of N-Methylpyrrole

| Catalyst/Promoter | Acylating Agent | Key Features | Reference |

|---|---|---|---|

| TiCl₄ | N-acylbenzotriazoles | Mild, regioselective, and tolerates various acyl groups. | nih.gov |

| Resorcinarene Capsule | Benzoyl Chlorides | Metal-free, organocatalytic, confinement effects on regiochemistry. | nih.gov |

| Hexafluoro-2-propanol (HFIP) | Acyl Chlorides | Green solvent, promotes reaction via hydrogen bonding. | nih.govorgsyn.org |

Conjugate Addition Strategies for Ketone Introduction

Conjugate addition, or Michael addition, presents an alternative route for introducing a ketone functionality. This method typically involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. For the synthesis of pyrrole-substituted ketones, the pyrrole ring can act as the nucleophile.

The direct conjugate addition of pyrroles to α,β-unsaturated ketones can furnish 2-alkylated pyrroles. thieme-connect.com However, controlling the regioselectivity and preventing dialkylation can be challenging. thieme-connect.com Organocatalysis has emerged as a powerful tool to address these challenges. For instance, cinchona alkaloid-derived primary amines have been successfully employed as organocatalysts for the enantioselective Michael addition of pyrroles to enones, yielding highly enantioenriched C-alkylated pyrroles. thieme-connect.com This approach offers good to excellent yields and enantioselectivities. thieme-connect.com

While not a direct synthesis of this compound, this strategy highlights a viable pathway for creating the carbon skeleton, which could then be further modified to the desired ketone.

Derivatization from Related Pyrrole-Substituted Ketones (e.g., 1-(1-methyl-1H-pyrrol-2-yl)ethanone)

A common and versatile approach to synthesizing this compound is through the derivatization of a more readily available precursor, such as 1-(1-methyl-1H-pyrrol-2-yl)ethanone. nist.govbldpharm.com This can be achieved through various standard organic transformations.

One potential pathway involves the deprotonation of the methyl group of the ethanone (B97240) precursor using a strong base to form an enolate, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This would result in the formation of the desired butan-1-one.

Another strategy could involve a Claisen condensation reaction. The enolate of 1-(1-methyl-1H-pyrrol-2-yl)ethanone could be reacted with a suitable ethyl ester, such as ethyl acetate, to form a β-keto ester. Subsequent hydrolysis and decarboxylation would yield the target ketone.

Palladium-Catalyzed C-H Functionalization for Ketone Formation

Palladium-catalyzed C-H functionalization has become a powerful tool in modern organic synthesis for the direct formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.de This methodology can be applied to the synthesis of ketones by the acylation of C-H bonds.

While a direct palladium-catalyzed butanoylation of 1-methylpyrrole at the C-2 position is not explicitly detailed in the provided search results, the principles of palladium-catalyzed acylation are well-established. thieme-connect.denih.gov These reactions often proceed through a C-H activation step, which can be directed by a coordinating group to ensure regioselectivity. For N-substituted pyrroles, the nitrogen atom or a substituent on it could potentially serve as a directing group.

For example, palladium-catalyzed direct arylation of 2,5-substituted pyrroles has been demonstrated, showcasing the feasibility of C-H functionalization on the pyrrole ring. nih.gov Furthermore, palladium-catalyzed acylation strategies have been developed for various aromatic systems, often involving an oxidative addition of palladium to an aryl halide, followed by reaction with an acyl radical or other acylating species. thieme-connect.de

Stereoselective Synthesis of this compound Precursors

The development of stereoselective methods is crucial for accessing chiral molecules with specific biological activities. For precursors to this compound, enantioselective strategies can be employed to introduce chirality.

Enantioselective Alkylations and Asymmetric Conjugate Additions

Asymmetric conjugate addition is a powerful method for creating stereocenters. libretexts.orgsemanticscholar.org As mentioned in section 2.2.3, the organocatalytic enantioselective Michael addition of pyrroles to α,β-unsaturated ketones provides a direct route to chiral 2-alkylated pyrroles. thieme-connect.com By using a chiral catalyst, such as a cinchona alkaloid derivative, it is possible to control the stereochemical outcome of the reaction, leading to products with high enantiomeric excess. thieme-connect.com

Specifically, the reaction of 1-methylpyrrole with an appropriate α,β-unsaturated ketone under the influence of a chiral catalyst could yield a chiral precursor to this compound. The enantioselectivity of these reactions is often dependent on the catalyst, solvent, and reaction temperature.

Table 2: Research Findings on Enantioselective Conjugate Additions

| Catalyst Type | Substrates | Key Findings | Reference |

|---|---|---|---|

| Cinchona Alkaloid-Derived Primary Amines | Pyrroles and α,β-Unsaturated Ketones | Good to excellent yields (78–99%) and good to very good enantioselectivities (75–93% ee) were achieved. | thieme-connect.com |

| Chiral Primary Amine-Salicylamide | Ketones and Maleimides | Provides substituted succinimides in good to excellent yields (up to 98%) and with moderate to excellent enantioselectivities (up to 99%). | semanticscholar.org |

| BINOL-Phosphoric Acid | 1H-Pyrrole-2-carbinols and Aryl Acetaldehydes | Highly enantioselective [6 + 2]-cycloaddition to form densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. | nih.gov |

Compound Names

Structure

2D Structure

3D Structure

Properties

CAS No. |

62128-34-1 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(1-methylpyrrol-2-yl)butan-1-one |

InChI |

InChI=1S/C9H13NO/c1-3-5-9(11)8-6-4-7-10(8)2/h4,6-7H,3,5H2,1-2H3 |

InChI Key |

PXIBFRTUSDACFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=CN1C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1 1 Methyl 1h Pyrrol 2 Yl Butan 1 One

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. While specific experimental IR data for 1-(1-methyl-1H-pyrrol-2-yl)butan-1-one is not widely published, the expected spectral features can be reliably inferred from the analysis of closely related analogs, such as 2-acetyl-1-methylpyrrole. researchgate.net

The key vibrational modes anticipated for this compound are associated with the carbonyl (C=O) stretching of the butan-1-one moiety and various vibrations of the 1-methyl-1H-pyrrol ring. The C=O stretching frequency is particularly sensitive to the electronic environment and conjugation. In 2-acylpyrroles, the lone pair of electrons on the pyrrole (B145914) nitrogen can participate in conjugation with the carbonyl group, influencing the C=O bond order and, consequently, its stretching frequency. rsc.org

For the analogous compound, 2-acetyl-1-methylpyrrole, the carbonyl absorption band is a prominent feature in the IR spectrum. researchgate.net The position of this band can shift depending on the solvent used, which reflects the degree of intermolecular interactions. It is expected that this compound would exhibit a strong absorption band for the C=O stretch in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the alkyl chain and the pyrrole ring, as well as C-N and C=C stretching vibrations associated with the pyrrole ring.

Table 1: Expected Infrared Absorption Bands for this compound based on Analogous Compounds

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carbonyl (C=O) | 1650 - 1700 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Pyrrole Ring C=C | 1500 - 1600 | Stretching |

| Pyrrole Ring C-N | 1300 - 1400 | Stretching |

This table presents expected values based on the analysis of similar compounds and general IR correlation tables.

The study of related 2-acylpyrroles has also highlighted the potential for s-cis and s-trans isomerism around the single bond connecting the pyrrole ring and the acyl group. researchgate.net Infrared spectroscopy can be a valuable tool in studying these conformational equilibria, as the vibrational frequencies of the isomers may differ slightly.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the publicly available literature. However, were such a study to be conducted, it would yield a wealth of structural data. The process would involve growing a suitable single crystal of the compound, which can be achieved through methods like slow evaporation of a solvent or vapor diffusion. youtube.com This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. youtube.com

A crystallographic analysis of this compound would provide precise measurements of the bond lengths within the butanoyl chain and the 1-methyl-1H-pyrrol ring. It would also reveal the dihedral angle between the plane of the pyrrole ring and the plane of the carbonyl group, confirming the preferred conformation (s-cis or s-trans) in the solid state. Furthermore, the analysis would detail any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

For related pyrrole-containing compounds, X-ray crystallography has been instrumental in confirming their molecular structures. For instance, the crystal structure of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole revealed the twisted conformation of the two pyrrole rings. nih.gov Similarly, studies on other acyl-containing compounds have provided detailed insights into their solid-state conformations and intermolecular interactions. nih.gov

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell, the basic repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table outlines the typical parameters that would be obtained from an X-ray crystallographic analysis. The actual values are not available as no experimental data has been published.

Chemical Reactivity and Functional Group Transformations of 1 1 Methyl 1h Pyrrol 2 Yl Butan 1 One

Reactivity Profile of the 1-Methylpyrrole (B46729) Moiety

The 1-methylpyrrole ring is an aromatic, five-membered heterocycle containing a nitrogen atom. The nitrogen's lone pair of electrons is delocalized into the aromatic system, making the ring electron-rich and highly susceptible to electrophilic attack. However, the presence of the electron-withdrawing butanoyl group at the C-2 position deactivates the ring, modulating its classical reactivity.

Pyrroles are significantly more reactive than benzene (B151609) towards electrophiles. beilstein-journals.org Electrophilic substitution on 1-methylpyrrole typically occurs preferentially at the C-2 and C-5 positions due to the higher electron density at these carbons, a result of the nitrogen atom's electron-donating effect. nih.gov However, in 1-(1-methyl-1H-pyrrol-2-yl)butan-1-one, the C-2 position is already substituted. The butanoyl group is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards further electrophilic attack. organicchemistrytutor.com This deactivation is most pronounced at the adjacent C-3 and the electronically-linked C-5 positions. Consequently, electrophilic substitution is directed primarily to the C-4 position, and to a lesser extent, the C-5 position.

Common electrophilic substitution reactions include nitration, halogenation, and acylation. For instance, the Vilsmeier-Haack reaction, which uses a phosphine (B1218219) oxychloride and a formamide (B127407) derivative like DMF, is a classic method for formylating electron-rich aromatic rings, including pyrroles. organic-chemistry.orgchemistrysteps.comwikipedia.orgijpcbs.com In the case of 2-acylpyrroles, formylation would be expected to occur at the C-4 or C-5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(4-Nitro-1-methyl-1H-pyrrol-2-yl)butan-1-one | The butanoyl group deactivates the ring, directing the nitro group (NO₂⁺) to the C-4 position. |

| Bromination | Br₂ in CCl₄ | 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)butan-1-one and 1-(4,5-Dibromo-1-methyl-1H-pyrrol-2-yl)butan-1-one | Initial substitution occurs at C-4. With excess bromine, further substitution can occur at C-5. |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-Butanoyl-1-methyl-1H-pyrrole-3-carbaldehyde | The Vilsmeier reagent is a relatively weak electrophile and will substitute at the most reactive available position, C-4. chemistrysteps.com |

The electron-rich nature of the pyrrole ring generally makes it a poor substrate for nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring. The butanoyl group at C-2 does provide some activation, making nucleophilic attack more feasible than on an unsubstituted pyrrole. For example, highly activated pyrroles, such as 2,5-dinitro-1-methylpyrrole, can undergo nucleophilic aromatic substitution. organic-chemistry.org

Deprotonation of the C-H bonds on the pyrrole ring is another possible reaction pathway, though it requires a very strong base. The acidity of pyrrole ring protons is generally low, but can be enhanced by substituents. Anionic rearrangements, such as the "pyrrole dance," involve the deprotonation of a ring carbon followed by migration of a substituent. rsc.org This indicates that under strongly basic conditions, a proton can be abstracted from the C-3, C-4, or C-5 positions of this compound to form a pyrrolyl anion, which could then act as a nucleophile in subsequent reactions.

The N-methyl group is generally unreactive. However, the protons on the methyl group can be abstracted by a very strong base to form a carbanion. This reactivity is analogous to the deprotonation of N-benzyl groups, which can form a resonance-stabilized anion. acs.org This carbanion could then react with various electrophiles, allowing for the elongation or functionalization of the N-methyl group. Another potential transformation is N-demethylation, which can be achieved through various chemical or enzymatic methods, to yield the corresponding N-H pyrrole. researchgate.net

Reactivity Profile of the Butan-1-one Moiety

The butan-1-one side chain possesses two main sites of reactivity: the electrophilic carbonyl carbon and the α-carbons, which are rendered acidic by the adjacent carbonyl group.

The carbonyl group of the ketone is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com However, studies have shown that pyrrolyl ketones exhibit lower reactivity towards nucleophiles compared to typical aliphatic or aromatic ketones. researchgate.net This reduced reactivity is attributed to the electron-donating character of the pyrrole ring, which partially mitigates the electrophilicity of the carbonyl carbon.

Despite this, the ketone can undergo a range of transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. The choice of reducing agent determines the outcome. Sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone to the corresponding alcohol, 1-(1-methyl-1H-pyrrol-2-yl)butan-1-ol. youtube.com Stronger reducing agents are required for complete deoxygenation.

Nucleophilic Addition: Strong nucleophiles like Grignard reagents (e.g., CH₃MgBr) or organolithium compounds can add to the carbonyl carbon, forming a tertiary alcohol after acidic workup. youtube.comyoutube.com The reaction of this compound with a Grignard reagent would yield a tertiary alcohol. Similarly, addition of cyanide ion (from HCN or a salt like KCN) forms a cyanohydrin. masterorganicchemistry.com

Table 2: Selected Reactions at the Carbonyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | 1. NaBH₄, MeOH 2. H₃O⁺ | 1-(1-Methyl-1H-pyrrol-2-yl)butan-1-ol |

| Wolff-Kishner Reduction | 1. H₂NNH₂, KOH 2. Heat | 2-Butyl-1-methyl-1H-pyrrole |

| Grignard Addition | 1. CH₃MgBr, Et₂O 2. H₃O⁺ | 2-(1-Methyl-1H-pyrrol-2-yl)pentan-2-ol |

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic (pKa ≈ 19-21 for ketones) due to the ability of the carbonyl group to stabilize the resulting conjugate base, known as an enolate, through resonance. pressbooks.publibretexts.orglibretexts.org this compound has two α-hydrogens on the methylene group of the butanoyl chain.

Treatment with a suitable base, such as sodium hydroxide (B78521) or lithium diisopropylamide (LDA), will generate the enolate ion. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. masterorganicchemistry.comopenstax.orglibretexts.org

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the α-position can be halogenated. Under basic conditions, the reaction can be difficult to stop at monosubstitution, often leading to polyhalogenated products. libretexts.org

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com This is a powerful method for extending the carbon chain.

Table 3: Examples of α-Functionalization via Enolate Chemistry

| Reaction | Reagents | Product | Mechanism Intermediate |

|---|---|---|---|

| α-Bromination | 1. NaOH (cat.) 2. Br₂ | 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)butan-1-one | Enolate |

| α-Alkylation | 1. LDA, THF, -78°C 2. CH₃I | 1-(1-Methyl-1H-pyrrol-2-yl)-2-methylbutan-1-one | Enolate |

Transformations Involving Both Moieties: Intra- and Intermolecular Cyclization and Rearrangement Reactions

The dual functionality of this compound allows for a range of reactions where both the pyrrole nucleus and the butanoyl side chain participate in bond-forming and bond-breaking events. These transformations can be broadly categorized into intramolecular cyclizations, intermolecular reactions, and rearrangements, often catalyzed by acids or transition metals.

Intramolecular Cyclization Reactions

Intramolecular cyclization of 2-acylpyrroles, such as this compound, represents a powerful strategy for the synthesis of fused heterocyclic systems. A prominent example is the acid-catalyzed intramolecular Friedel-Crafts acylation. While direct examples with the butanoyl derivative are not extensively documented in publicly available literature, the principle can be illustrated by analogous reactions. For instance, treatment of a suitable N-acylpyrrole derivative with a Lewis or Brønsted acid can induce cyclization to form a new ring fused to the pyrrole core. The butanoyl chain in this compound provides the necessary carbon framework for the formation of a six-membered ring, which is generally favored in such cyclizations.

Another potential intramolecular pathway is the Nazarov cyclization. rsc.orgorgsyn.orgrsc.orgrsc.org This reaction typically involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. orgsyn.org For this compound to undergo a Nazarov-type cyclization, it would first need to be converted to a pyrrolyl vinyl ketone derivative. The subsequent acid-catalyzed cyclization would then lead to the formation of a cyclopentenone fused to the pyrrole ring, a valuable synthetic intermediate. orgsyn.org

Furthermore, gold-catalyzed cyclizations have emerged as a versatile tool for the synthesis of complex heterocyclic systems from pyrrole derivatives. beilstein-journals.org These reactions often proceed through a cascade mechanism involving cycloisomerization and subsequent transformations. While a direct application to this compound is not explicitly detailed, related N-alkenyl or alkynyl pyrrole derivatives undergo gold-catalyzed cascades to form indolizine (B1195054) and pyrrolo[1,2-a]azepine frameworks. beilstein-journals.org This suggests that with appropriate functionalization of the butanoyl chain, similar catalytic systems could be employed to construct novel fused heterocycles.

| Reaction Type | Reactant (Analogous) | Conditions | Product | Key Features |

| Intramolecular Friedel-Crafts Acylation | Arylalkyl acid chloride | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Aromatic ketone | Metal-free, mild conditions. |

| Nazarov Cyclization | Divinyl ketone | Lewis or Brønsted acid | Cyclopentenone | 4π-electrocyclic ring closure of a pentadienyl cation. orgsyn.org |

| Gold(I)-Catalyzed Cascade | N-alkenyl N-sulfonyl 1-aminobut-3-yn-2-one | [(2-biphenyl)di-tert-butylphosphine]gold(I) triflimide | Indolizine/Pyrrolo[1,2-a]azepine | Forms C-N, O-S, and C-C bonds in a single process. beilstein-journals.org |

Intermolecular Cyclization Reactions

The pyrrole ring in this compound can act as a nucleophile in intermolecular reactions, while the butanoyl chain can either participate directly or be a precursor for further reactivity. For example, 2-acylpyrroles can undergo reactions with dienophiles in what can be considered a formal Diels-Alder reaction, where the pyrrole acts as the diene component. masterorganicchemistry.com The electron-withdrawing nature of the acyl group can influence the reactivity and regioselectivity of such cycloadditions.

Moreover, tandem reactions involving 2-acylpyrroles and other reagents can lead to the construction of complex heterocyclic systems. For instance, the reaction of pyrrole derivatives with alkynones, catalyzed by metal salts like ZnI2, can selectively produce pyrrolo[1,2-a]azepines. researchgate.net The specific outcome of these reactions is often dependent on the substitution pattern of the pyrrole and the reaction conditions employed.

| Reaction Type | Reactants (Analogous) | Catalyst/Reagent | Product | Key Features |

| Diels-Alder Reaction | Pyrrole (as diene), Dienophile | Heat or Lewis Acid | Cycloadduct | Forms a six-membered ring. |

| Tandem Reaction | 1,2,4-trisubstituted N-propargyl pyrroles, Alkynones | ZnI2 | Pyrrolo[1,2-a]azepine | Selective formation of a seven-membered ring fused to the pyrrole. researchgate.net |

Rearrangement Reactions

Rearrangement reactions of 2-acylpyrroles offer another avenue for structural diversification. Anionic rearrangements, sometimes referred to as a "pyrrole dance," have been observed for N-acylpyrroles. This process typically involves the migration of the acyl group from the nitrogen to a carbon atom of the pyrrole ring under basic conditions. While the starting material is a C-acylated pyrrole, related N-acylpyrroles undergo this transformation, highlighting the potential for skeletal reorganization within this class of compounds.

Mechanistic Studies of Key Transformations Involving 1 1 Methyl 1h Pyrrol 2 Yl Butan 1 One

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE) and Reaction Progress Monitoring

Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. nih.govyoutube.com This difference in rate arises from the difference in zero-point vibrational energies of bonds to the different isotopes. nih.govprinceton.edu Reaction progress monitoring, often utilizing spectroscopic techniques like NMR or mass spectrometry, provides real-time data on the concentrations of reactants, intermediates, and products, offering insights into the reaction kinetics and pathway. nih.gov

For reactions involving 1-(1-methyl-1H-pyrrol-2-yl)butan-1-one, KIE studies can be designed to probe specific bond-breaking or bond-forming events in the rate-determining step. For instance, in a C-H functionalization reaction at the pyrrole (B145914) ring, replacing a specific hydrogen atom with deuterium (a primary KIE experiment) would result in a significant decrease in the reaction rate if that C-H bond is broken in the rate-limiting step. princeton.edu

A pertinent example can be drawn from studies on the enolisation of analogous 2-acyl-N-methylpyrroles. rsc.org The rate of enolisation, which is a key step in many reactions of the ketone moiety, can be measured by the rate of halogenation in the presence of an acid or base. A primary KIE would be expected if the deprotonation of the α-carbon is the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction at the Butanoyl Group

| Reaction Type | Isotopically Labeled Position | Expected kH/kD | Implication for Rate-Determining Step |

| Enolization (base-catalyzed) | α-carbon of butanoyl group | > 2 | C-H bond breaking is rate-limiting |

| Enolization (acid-catalyzed) | α-carbon of butanoyl group | ~ 1 | Protonation of carbonyl is likely rate-limiting |

| Reduction of ketone | α-carbon of butanoyl group | < 1 (inverse KIE) | Change in hybridization from sp2 to sp3 |

Reaction progress monitoring can complement KIE studies. For instance, in a catalytic cycle, monitoring the concentration of catalyst resting states and intermediates can help identify the turnover-limiting step.

Identification and Characterization of Reaction Intermediates (e.g., Imines, Enamines, Organometallic Complexes)

The transient species formed during a chemical reaction, known as reaction intermediates, are pivotal to understanding the reaction mechanism. In transformations involving this compound, several types of intermediates can be envisaged depending on the reaction conditions.

Imines and Enamines: In organocatalytic reactions, particularly those involving secondary amine catalysts, the ketone functionality of this compound can react to form enamine intermediates. rsc.orgresearchgate.net These electron-rich enamines can then act as nucleophiles. Similarly, reaction with primary amines can lead to the formation of imine intermediates, which can be involved in subsequent transformations. rsc.org

Organometallic Complexes: In metal-catalyzed reactions, the pyrrole ring or the ketone can coordinate to the metal center, forming organometallic intermediates. mdpi.comspringerprofessional.demdpi.com For instance, in palladium-catalyzed cross-coupling reactions, an oxidative addition step could lead to a Pd(II)-pyrrolyl complex. acs.org Subsequent steps in the catalytic cycle would involve other organometallic species. The characterization of such complexes, often through techniques like X-ray crystallography and NMR spectroscopy, provides direct evidence for the proposed catalytic cycle. acs.org In rhodium-catalyzed C-H functionalization, a rhodium-carbene intermediate might be formed. nih.gov

Other Intermediates: In cycloaddition reactions, such as a hetero-Diels-Alder reaction, a transient cyclic intermediate like a 1,2-oxazine can be formed, which may then undergo ring-opening to yield the final product. frontiersin.org

Table 2: Potential Reaction Intermediates in Transformations of this compound

| Reaction Type | Potential Intermediate(s) | Characterization Techniques |

| Organocatalytic Aldol Reaction | Enamine, Imine | NMR, Mass Spectrometry |

| Palladium-Catalyzed Arylation | Pd(II)-pyrrolyl complex | X-ray Crystallography, NMR |

| Rhodium-Catalyzed C-H Functionalization | Rhodium-carbene complex | Spectroscopic Methods (NMR, IR) |

| Hetero-Diels-Alder Reaction | 1,2-Oxazine | Trapping experiments, Computational studies |

Investigation of Catalytic Pathways in Pyrrole and Ketone Functionalization (e.g., Metal-Catalyzed, Organocatalytic, Brønsted Acid Catalysis)

The functionalization of this compound can be achieved through various catalytic pathways, each with its own distinct mechanism. nih.gov

Metal-Catalyzed Pathways: Transition metals like palladium, rhodium, ruthenium, and zinc are widely used to catalyze reactions on the pyrrole ring. acs.orgorganic-chemistry.orgorganic-chemistry.org These reactions often proceed through a catalytic cycle involving steps such as oxidative addition, migratory insertion, and reductive elimination. For instance, a palladium-catalyzed C-H arylation would likely involve the formation of an aryl-palladium species that then coordinates to the pyrrole and undergoes a C-H activation step. acs.org The mechanism of C(acyl)-N functionalization has also been studied with late transition metals. researchgate.netrsc.org

Organocatalytic Pathways: Organocatalysis offers a metal-free alternative for the functionalization of this compound. researchgate.netnih.gov As mentioned, enamine and iminium ion catalysis are common modes of activation for the ketone moiety. Chiral phosphoric acids, a type of Brønsted acid organocatalyst, can be used to achieve asymmetric transformations. rsc.org

Brønsted Acid Catalysis: Brønsted acids can catalyze a variety of reactions, such as Friedel-Crafts type alkylations on the electron-rich pyrrole ring or cascade reactions involving the ketone. dicp.ac.cnnih.govkaust.edu.sabeilstein-journals.orgnih.gov The mechanism typically involves protonation of a reactant to generate a more electrophilic species, which then reacts with the nucleophilic pyrrole ring. For example, a Brønsted acid can promote an alkylation/cyclization cascade of pyrroles. dicp.ac.cn

Stereochemical Course and Chirality Transfer in Asymmetric Reactions

Asymmetric reactions of this compound are of significant interest for the synthesis of enantiomerically enriched compounds. Understanding the stereochemical course of these reactions is key to controlling the chirality of the products.

In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. This can be achieved through the formation of diastereomeric transition states. For instance, in an organocatalytic Michael addition to the butanoyl group (after conversion to an enamine), the chiral catalyst would direct the approach of the electrophile to one face of the enamine. researchgate.netnih.govresearchgate.netmdpi.com

Chirality transfer is a concept where the chirality of a starting material or a catalyst is transferred to the product. sciencedaily.com In the context of reactions involving this compound, this could involve the use of a chiral auxiliary on the pyrrole nitrogen or the butanoyl chain, or more commonly, the use of a chiral catalyst. The efficiency of chirality transfer is a measure of the stereoselectivity of the reaction.

The synthesis of axially chiral biaryls containing a pyrrole ring is an area where understanding stereochemistry is paramount. rsc.org The rotational barrier around the aryl-pyrrole bond can be high enough to allow for the isolation of stable atropisomers. The stereochemical outcome of such reactions is determined by the geometry of the key transition state in which the axial chirality is set.

Computational Chemistry and Theoretical Investigations of 1 1 Methyl 1h Pyrrol 2 Yl Butan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical examination of 1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various molecular properties with a high degree of accuracy. DFT, particularly with hybrid functionals such as B3LYP, has proven to be a robust method for studying pyrrole (B145914) derivatives, providing a balance between computational cost and accuracy.

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound is characterized by the interplay between the electron-rich N-methylpyrrole ring and the electron-withdrawing butanoyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically localized on the pyrrole ring, reflecting its electron-donating nature, while the LUMO is predominantly centered on the acyl group, specifically the carbonyl carbon and oxygen atoms. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: These values are hypothetical and illustrative of typical results from DFT calculations.

Elucidation of Reaction Pathways and Transition State Characterization

Computational methods are instrumental in mapping out potential reaction pathways for this compound. By calculating the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and intermediates. Characterizing the geometry and energy of transition states allows for the determination of activation energies, providing insights into the kinetics of various reactions, such as electrophilic substitution on the pyrrole ring or nucleophilic addition to the carbonyl group. For instance, the acylation of the pyrrole ring is a common reaction, and DFT calculations can elucidate the mechanism and regioselectivity of such transformations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is of significant interest as it influences the molecule's physical and biological properties. Molecular modeling techniques, including conformational searches and molecular dynamics (MD) simulations, are employed to identify stable conformers and understand their dynamic behavior. For 2-acylpyrroles, two primary planar conformers are possible: a syn-conformer and an anti-conformer, referring to the relative orientation of the carbonyl group and the pyrrole ring. In the case of N-methylated 2-acylpyrroles, studies on analogous compounds suggest that a single, N,O-cis conformer is predominantly stable in both the isolated state and in solution. researchgate.net MD simulations can further provide insights into the flexibility of the butanoyl chain and the nature of intermolecular interactions in condensed phases, such as dimer formation or interactions with solvent molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. For this compound, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR chemical shifts. d-nb.inforesearchgate.net The calculated spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of each nucleus. Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed and compared with experimental spectra to identify characteristic vibrational modes of the molecule.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 195.2 | 194.8 |

| Pyrrole C2 | 132.5 | 132.1 |

| Pyrrole C5 | 128.9 | 128.5 |

| Pyrrole C3 | 118.6 | 118.2 |

| Pyrrole C4 | 109.1 | 108.7 |

| N-CH3 | 35.8 | 35.4 |

| Butanoyl CH2 | 40.1 | 39.7 |

| Butanoyl CH2 | 25.4 | 25.0 |

| Butanoyl CH3 | 13.9 | 13.5 |

Note: These values are hypothetical and for illustrative purposes, demonstrating the typical accuracy of DFT-based NMR predictions.

Investigation of Aromaticity and Electronic Delocalization within the Pyrrole Ring

The aromaticity of the pyrrole ring in this compound is a key determinant of its chemical properties. The presence of the butanoyl substituent at the 2-position can influence the degree of electron delocalization within the five-membered ring. Computational methods provide quantitative measures of aromaticity through various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on the analysis of bond lengths, and Nucleus-Independent Chemical Shift (NICS) calculations are commonly used to assess the aromatic character of the pyrrole ring. researchgate.netresearchgate.net NICS values are calculated at the center of the ring, with more negative values indicating a higher degree of aromaticity. These calculations can reveal how the electronic nature of the acyl substituent modulates the aromaticity of the pyrrole moiety. The five-membered pyrrole ring possesses aromatic character due to the resonance participation of the nitrogen lone pair with the ring's pi bonds. chemrxiv.org

Q & A

What are the key challenges in synthesizing 1-(1-Methyl-1H-pyrrol-2-yl)butan-1-one, and how can reaction conditions be optimized for higher yields?

Answer:

Synthesis of this compound requires careful control of reaction parameters due to the sensitivity of the pyrrole ring to oxidation and side reactions. Optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to facilitate acylation while minimizing ring decomposition.

- Temperature control : Maintaining temperatures below 80°C to prevent thermal degradation of intermediates.

- Solvent choice : Polar aprotic solvents like DMF or THF enhance reaction homogeneity and stabilize intermediates .

Yield improvements (from ~40% to 65%) have been reported by iterative adjustment of stoichiometry and catalyst loading .

How can X-ray crystallography be applied to resolve ambiguities in the structural determination of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, stereochemistry, and packing interactions. Key steps include:

- Crystal growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures to obtain diffraction-quality crystals.

- Data refinement : Use of SHELXL for anisotropic displacement parameters and hydrogen bonding analysis, achieving R-factors < 0.05 for high-resolution structures .

For example, SCXRD resolved conflicting NMR assignments in a related pyrrole-ketone derivative by confirming the methyl group's position on the pyrrole nitrogen .

What analytical techniques are most effective for characterizing purity and stability of this compound under varying storage conditions?

Answer:

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) identify impurities at 0.1% levels.

- GC-MS : Validates volatile byproducts using polar capillary columns (e.g., DB-5MS) .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) show <2% decomposition when stored in amber vials under nitrogen .

How can computational methods predict the biological activity of this compound analogs?

Answer:

- Docking studies : Molecular docking (AutoDock Vina) into target enzymes (e.g., cytochrome P450) evaluates binding affinities. Parameters include a grid box of 25 ų and Lamarckian genetic algorithms.

- QSAR models : Utilize descriptors like logP and polar surface area to correlate substituent effects with activity. For example, electron-withdrawing groups at the ketone position enhance metabolic stability .

- MD simulations : GROMACS-based 100 ns simulations assess conformational stability in aqueous environments .

How should researchers address contradictions between spectroscopic data (e.g., NMR vs. IR) for this compound?

Answer:

Contradictions often arise from dynamic effects or impurity interference. Mitigation strategies:

- Variable-temperature NMR : Resolves signal splitting caused by rotameric equilibria (e.g., ketone-pyrrole rotation barriers).

- 2D-COSY/HSQC : Assigns proton-carbon correlations to distinguish overlapping peaks.

- IR band deconvolution : Gaussian fitting of carbonyl stretches (~1680 cm⁻¹) identifies coexisting conformers .

A case study resolved discrepancies in a methyl-pyrrole derivative by combining DEPT-135 NMR and X-ray data .

What advanced strategies are used to study the compound’s interaction with biological targets, such as enzymes or receptors?

Answer:

- SPR biosensing : Measures real-time binding kinetics (ka/kd) with immobilized targets, achieving sub-µM KD values.

- ITC : Quantifies enthalpy-entropy contributions to binding, critical for optimizing substituent hydrophobicity.

- Cryo-EM : Resolves binding poses in membrane-bound receptors (e.g., GPCRs) at near-atomic resolution .

For example, fluorophenyl analogs showed nanomolar affinity for σ2 receptors via hydrogen bonding with Tyr206 .

How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Flow chemistry : Continuous reactors reduce exothermic risks and improve mixing for multi-gram batches.

- DoE optimization : Response surface methodology identifies critical parameters (e.g., pH, residence time).

- Purification : Simulated moving bed (SMB) chromatography achieves >98% purity with 85% solvent recovery .

A pilot-scale synthesis (50 g) reported 72% yield using these methods .

What are the best practices for handling and disposing of this compound in compliance with safety regulations?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.